(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid
Description
“(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid” is a chiral small molecule characterized by a benzothiazole core modified with a sulfone group (1,1-dioxo) and an amino substituent at position 3. The compound features a (2S)-configured α-carbon linked to a phenylpropanoic acid moiety. The benzothiazole sulfone group enhances polarity, while the phenyl group contributes steric bulk. Crystallographic tools like SHELX (for structure refinement) and ORTEP-3 (for visualization) are critical for resolving its stereochemistry and molecular conformation .
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-16(20)13(10-11-6-2-1-3-7-11)17-15-12-8-4-5-9-14(12)23(21,22)18-15/h1-9,13H,10H2,(H,17,18)(H,19,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRKHPQZDARWPZ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N=C2C3=CC=CC=C3S(=O)(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N=C2C3=CC=CC=C3S(=O)(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with carbon disulfide and an oxidizing agent.
Attachment of Amino Group: The benzothiazole derivative is then reacted with an appropriate amine to introduce the amino group.
Incorporation of Phenylpropanoic Acid: The final step involves coupling the benzothiazole derivative with (S)-3-phenylpropanoic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the benzothiazole ring, resulting in amine or reduced benzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents for nitration.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives or reduced benzothiazole compounds.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of certain enzymes, making it a candidate for drug development in treating diseases such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct data on the target compound’s physicochemical or biological properties. However, structural comparisons can be drawn with the compound “(2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid” () and general benzothiazole derivatives.
Structural and Functional Group Analysis
Key Differences and Implications
This could improve solubility in polar solvents or binding to hydrophilic biological targets. The pyrazole in ’s compound is less polar, favoring interactions with hydrophobic pockets .
This might influence pharmacokinetic properties like membrane permeability.
Stereochemical Considerations :
- Both compounds share an (2S) configuration, critical for chiral recognition in biological systems. Crystallographic tools like SHELXL and WinGX are essential for verifying such configurations .
Hypothetical Property Comparison
Research Findings and Methodological Insights
- Crystallographic Refinement (SHELX) : Enables precise determination of bond lengths, angles, and sulfone group geometry, which are critical for comparing electronic effects with analogs .
- Structure Visualization (ORTEP-3) : Facilitates overlay analyses to assess steric differences between benzothiazole and pyrazole derivatives .
- Crystallographic Suites (WinGX) : Supports data integration for structure-activity relationship (SAR) studies, particularly for chiral centers .
Biological Activity
(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a phenylpropanoic acid backbone and a benzothiazole moiety. Its molecular formula is , and it features a dioxo group that contributes to its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The benzothiazole ring system facilitates binding to these targets, potentially inhibiting their function or altering their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds related to benzothiazoles exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The exact mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic processes.
Anticancer Properties
Several studies have highlighted the potential anticancer effects of benzothiazole derivatives. The compound may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that benzothiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations.
-
Cytotoxicity in Cancer Cells :
- Research involving human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced cytotoxic effects at submicromolar concentrations. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
-
Mechanistic Insights :
- Molecular docking studies provided insights into the binding affinity of this compound to target proteins, confirming its potential as a lead compound for further drug development.
Data Table: Biological Activities Overview
Q & A
Q. What are the recommended synthetic routes for (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step protocols involving:
- Coupling reactions : Benzothiazole derivatives are often coupled with amino acids using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions.
- Reductive amination : Sodium cyanoborohydride (NaBH3CN) in methanol at 0°C–RT is employed to stabilize imine intermediates, achieving 85–90% yields in analogous syntheses .
- Acid hydrolysis : Final deprotection of tert-butyl or benzyl esters using concentrated HCl under reflux (70–75% yields) .
Q. Key Optimization Parameters :
- Temperature control : Exothermic steps (e.g., NaBH3CN reductions) require strict temperature monitoring to avoid side reactions.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid crystallization .
Q. How is the compound characterized structurally, and what analytical methods are critical for confirming purity?
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3279 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns stereochemistry at the (2S)-chiral center and confirms phenyl/benzothiazole substituents.
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .
- HPLC-MS : Validates purity (>95%) and detects trace impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can researchers address contradictory solubility data in different solvent systems?
Contradictions often arise from:
- Protonation states : The carboxylic acid group (pKa ~2.5) and sulfonamide (pKa ~1.5) dictate pH-dependent solubility.
- Counterion effects : Salt forms (e.g., dihydrochloride) improve aqueous solubility, as seen in related amino acid derivatives .
Methodological Solutions : - Conduct solubility screens in buffered solutions (pH 1–7) with DLS (dynamic light scattering) to monitor aggregation.
- Compare experimental data with computational predictions (e.g., COSMO-RS models) .
Q. What strategies optimize the compound’s bioactivity against drug-resistant bacterial strains?
- Structure-activity relationship (SAR) : Modify the benzothiazole ring (e.g., introduce electron-withdrawing groups like -F or -Cl) to enhance membrane penetration .
- Prodrug design : Esterify the carboxylic acid to improve bioavailability, as demonstrated in benzisothiazolone analogs with 48–75% antifungal activity .
- Synergistic assays : Test combinations with β-lactam antibiotics to overcome resistance mechanisms (e.g., efflux pumps) .
Q. How should researchers resolve discrepancies in reported reaction yields during scale-up?
- Kinetic profiling : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., incomplete imine formation) .
- Mass transfer limitations : Agitation speed and reactor geometry (e.g., microfluidic vs. batch) significantly impact yields in heterogeneous systems .
- Purification adjustments : Replace column chromatography with recrystallization or antisolvent precipitation for industrial-scale feasibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
